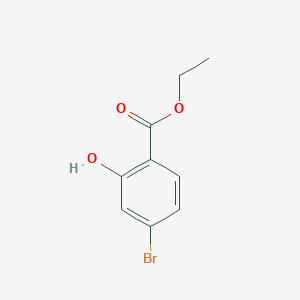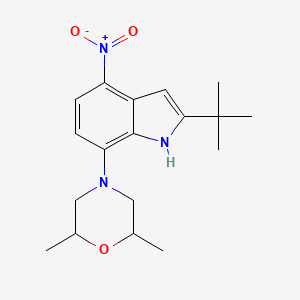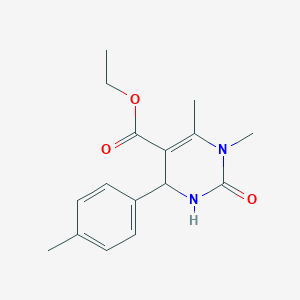
4-bromo-2-hydroxybenzoate d'éthyle
Vue d'ensemble
Description
Ethyl 4-bromo-2-hydroxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the second position on the benzene ring, with an ethyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Ethyl 4-bromo-2-hydroxybenzoate, also known as Ethyl 4-Bromosalicylate, is a derivative of hydroxybenzoates . Hydroxybenzoates are benzoate derivatives substituted by one or more hydroxy groups in any position on the benzene ring . They have been found to interact with a variety of targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
It is known that benzylic halides, such as ethyl 4-bromo-2-hydroxybenzoate, typically react via nucleophilic substitution pathways . In these reactions, a nucleophile, an atom that is attracted to a region of positive charge, replaces a group of atoms in a molecule . The specific type of nucleophilic substitution (SN1 or SN2) depends on the structure of the molecule .
Biochemical Pathways
It is known that 4-hydroxybenzoic acid, a related compound, is involved in several catabolic pathways . In these pathways, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which is then cleaved or decarboxylated to form other compounds . These reactions are part of the larger metabolic network and can influence various cellular processes .
Pharmacokinetics
The properties of related compounds suggest that ethyl 4-bromo-2-hydroxybenzoate may be absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
The compound’s interactions with its targets and its involvement in biochemical pathways suggest that it may influence a variety of cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of ethyl 4-bromo-2-hydroxybenzoate may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Ester Hydrolysis: 4-bromo-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: Corresponding ketones or alkanes.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group at the third position.
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with the bromine atom at the fifth position.
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 4-bromo-2-hydroxybenzoate is unique due to the specific positioning of the bromine atom and hydroxyl group, which influence its chemical reactivity and potential applications. The ethyl ester group also contributes to its distinct properties compared to similar compounds with different ester groups.
Propriétés
IUPAC Name |
ethyl 4-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHJADUNBHFLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)



![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)




![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)


